molecular formula C12H4Cl6 B1329278 2,2',3,4,5,6'-Hexachlorobiphenyl CAS No. 68194-15-0

2,2',3,4,5,6'-Hexachlorobiphenyl

Cat. No.: B1329278
CAS No.: 68194-15-0
M. Wt: 360.9 g/mol
InChI Key: UQPQKLGBEKEZBV-UHFFFAOYSA-N
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Description

2,2’,3,4,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications such as dielectric fluids in transformers, capacitors, and as plasticizers in paints and cements .

Scientific Research Applications

2,2’,3,4,5,6’-Hexachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Its applications in scientific research include:

Safety and Hazards

2,2’,3,4,5,6’-Hexachlorobiphenyl is harmful if swallowed and toxic in contact with skin . It may cause cancer and damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

2,2’,3,4,5,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which catalyze its metabolic activation . This interaction leads to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing toxic effects. Additionally, 2,2’,3,4,5,6’-Hexachlorobiphenyl can influence the activity of other biomolecules, such as glutathione, which plays a role in detoxification processes .

Cellular Effects

2,2’,3,4,5,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism . For instance, exposure to this compound has been associated with neurodevelopmental disorders due to its impact on dopaminergic cells . Additionally, it can induce oxidative stress and inflammation, further affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of 2,2’,3,4,5,6’-Hexachlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can bind to DNA and proteins, causing mutations and other toxic effects. Furthermore, 2,2’,3,4,5,6’-Hexachlorobiphenyl can inhibit the activity of certain enzymes, disrupting normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,5,6’-Hexachlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways . Additionally, its stability allows it to remain active in the environment and biological systems for extended periods .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,5,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function and behavior, while higher doses can lead to more severe toxic effects . For example, studies have shown that high doses of this compound can induce neurobehavioral changes and metabolic disruptions in mice . Additionally, there may be threshold effects, where certain dosages lead to significant adverse outcomes .

Metabolic Pathways

2,2’,3,4,5,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, 2,2’,3,4,5,6’-Hexachlorobiphenyl can affect metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, 2,2’,3,4,5,6’-Hexachlorobiphenyl is transported and distributed through interactions with lipoproteins and binding proteins . Lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), play a crucial role in the transport of this compound in the bloodstream . Additionally, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver, leading to prolonged exposure and potential toxic effects .

Subcellular Localization

The subcellular localization of 2,2’,3,4,5,6’-Hexachlorobiphenyl can influence its activity and function. The compound can localize to various cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . Additionally, its presence in these compartments can affect cellular processes, such as protein synthesis and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5,6’-Hexachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination process was carefully monitored to achieve the desired degree of chlorination, and the resulting mixture was purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,5,6’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated biphenyls, partially dechlorinated biphenyls, and substituted biphenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,4,5,6’-Hexachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its structure determines its persistence in the environment and its potential to bioaccumulate in living organisms .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPQKLGBEKEZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074202
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-15-0
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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